molecular formula C11H20O2 B123026 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 5451-55-8

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No.: B123026
CAS No.: 5451-55-8
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-tert-Butylcyclohexanecarboxylic acid (CAS RN: 943-29-3) is a monocarboxylic acid with a tert-butyl substituent at the trans-4 position of the cyclohexane ring. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol . The compound is synthesized via established methods, including recrystallization from hexane, yielding a melting point of 172–174°C . It is characterized by high stereochemical purity (>98.4% trans isomer in its ethyl ester form) , making it valuable in stereoselective syntheses.

Key applications include its use as a precursor in pharmaceutical intermediates, such as the synthesis of N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-henylpropyl)-4-tert-butylcyclohexanecarboxamide . Its rigid trans configuration enhances steric effects, influencing reactivity and molecular interactions .

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-tert-Butylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5451-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-4-tert-Butylcyclohexane carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5451-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-4-tert-Butylcyclohexanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-tert-Butylcyclohexanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-4-tert-Butylcyclohexane carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-tert-Butylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-tert-Butylcyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-tert-Butylcyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, but with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

trans-4-tert-Butylcyclohexanecarboxylic acid features a tert-butyl group attached to the cyclohexane ring at the 4-position. Its molecular formula is C11H20O2C_{11}H_{20}O_2 with a molecular weight of 184.28 g/mol. The compound exists predominantly in the trans configuration, which influences its chemical reactivity and physical properties.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Key Applications:

  • Synthesis of Amides: It serves as a precursor for synthesizing amides, such as N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide, which has potential therapeutic applications .
  • Chiral Building Block: The compound is used in asymmetric synthesis due to its chiral nature, allowing for the creation of enantiomerically enriched products .

Medicinal Chemistry

The compound's structural features make it a valuable candidate in medicinal chemistry for drug design and development.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. A study demonstrated that certain synthesized derivatives showed improved efficacy compared to standard treatments .
  • Antimicrobial Properties: Another study highlighted its potential as an antimicrobial agent against various pathogens, suggesting its use in developing new antibiotics .

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry.

Applications:

  • Polymer Additive: The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved performance characteristics .

Data Tables

Application AreaSpecific Use Cases
Organic SynthesisSynthesis of amides and chiral building blocks
Medicinal ChemistryAnticancer activity; antimicrobial properties
Material SciencePolymer additive for enhanced properties

Mechanism of Action

The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid and Analogues
Compound Name CAS RN Molecular Weight (g/mol) Melting Point (°C) Purity Key Feature
This compound 943-29-3 184.28 172–174 98.4–99% trans High steric hindrance, trans configuration
cis-4-tert-Butylcyclohexanecarboxylic acid 5451-55-8 184.28 Not reported Mixture with trans Less steric hindrance, cis configuration
4-Butylcyclohexanecarboxylic acid (trans) 38289-28-0 184.28 Not reported Not specified Linear butyl substituent, lower steric bulk

Key Observations:

  • The trans isomer exhibits a higher melting point than the cis isomer due to enhanced crystallinity from reduced steric clashes .
  • The tert-butyl group in the trans configuration imposes greater steric hindrance compared to the linear butyl chain in 4-butylcyclohexanecarboxylic acid, affecting solubility and reactivity .

Chemical Reactivity and Stability

Table 2: Reactivity in Common Reactions
Reaction Type This compound cis-4-tert-Butylcyclohexanecarboxylic Acid 4-Butylcyclohexanecarboxylic Acid
Anodic Oxidation Forms stable intermediates due to trans configuration Lower stability; side product formation Faster oxidation due to linear chain
Halodecarboxylation Slower reaction due to steric hindrance Faster due to accessible carboxyl group Moderate reactivity
Chlorination in Acetic Acid Selective substitution at less hindered sites Non-selective substitution Higher reactivity at α-carbon

Key Insights:

  • The trans isomer demonstrates slower reaction kinetics in sterically demanding processes (e.g., halodecarboxylation) compared to the cis isomer .
  • The tert-butyl group in the trans configuration directs electrophilic attacks to specific positions, enhancing selectivity .

Biological Activity

trans-4-tert-Butylcyclohexanecarboxylic acid (C11H20O2) is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group. This unique structure imparts significant biological activity, influencing various biochemical pathways and interactions with biological molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound is notable for its ability to form hydrogen bonds and ionic interactions due to the presence of the carboxylic acid group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl substituent contributes steric hindrance, which can affect binding affinity and selectivity towards molecular targets.

Key Chemical Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to ketones or alcoholsKMnO4, CrO3
Reduction Forms cyclohexane derivativesLiAlH4, NaBH4
Substitution Replaces carboxylic acid groupSOCl2

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Neuropharmacological Activity : In studies involving nicotine-induced depolarization in HEK cells, the compound displayed antagonistic properties with an IC50 of approximately 430 nM. This suggests potential use in modulating nicotinic acetylcholine receptors (nAChRs), particularly α4β2 nAChR subtypes .
  • Anti-inflammatory Properties : Preliminary studies have shown that this compound may influence inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Ligand Properties : The compound has been investigated for its role as a ligand in drug design, demonstrating the ability to interact with specific receptors in a selective manner.

Case Studies

  • Nicotine Self-Administration : A study involving transgenic mice indicated that alterations in the α4 nAChR subunit could modify nicotine self-administration behaviors. This highlights the potential for this compound as a therapeutic agent in smoking cessation therapies .
  • Synthesis of Selective Compounds : Research has focused on synthesizing derivatives of this compound to enhance selectivity for nAChR subtypes. A series of compounds were screened for their activity against α4β2 and α3β4 nAChRs, revealing promising candidates for further development .

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its ability to modulate receptor activity suggests potential applications in developing treatments for neurological disorders and addiction therapies.

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Control temperature during recrystallization to avoid cis-trans isomerization.
  • Validate purity via GC or HPLC with chiral columns.

What analytical techniques are most effective for confirming the stereochemical purity of this compound?

Basic Research Question

MethodConditionsPurity AchievedReference
Gas Chromatography (GC)Ethyl ester derivative analysis98.4% trans
HPLCChiral stationary phase≥99% transImplied*
Melting PointRecrystallized from hexane170–175°C

*Note: While HPLC is not explicitly cited in evidence, it is a standard method for stereochemical analysis.

How should researchers address discrepancies in reported melting points (e.g., 172–174°C vs. 170–175°C)?

Advanced Research Question
Discrepancies arise from:

  • Purity variations : Lower purity samples (e.g., 95% vs. 98.4%) depress melting points .
  • Recrystallization solvent : Hexane vs. other solvents may affect crystal packing .
  • Instrument calibration : Thermometer accuracy and heating rate (e.g., 1°C/min vs. 2°C/min).

Q. Resolution Protocol :

Reproduce synthesis with ≥98% purity via GC .

Use differential scanning calorimetry (DSC) for precise measurement.

What strategies can be employed to functionalize this compound into amine derivatives while maintaining stereochemistry?

Advanced Research Question
Stepwise Functionalization :

Esterification : Convert to ethyl ester using H₂SO₄/EtOH .

Aminolysis : React with NH₃ or alkylamines under anhydrous conditions.

Purification : Chromatography (e.g., silica gel) to isolate trans-4-tert-Butylcyclohexylamine (99% trans) .

Q. Challenges :

  • Racemization risk at high temperatures. Mitigate by using low-temperature (-20°C) reactions.
  • Steric hindrance from the tert-butyl group may slow nucleophilic attack.

What safety precautions are necessary when handling this compound?

Basic Research Question

HazardPrecautionReference
Skin/IrritationWear nitrile gloves and lab coat
Eye DamageUse safety goggles; rinse with water for 15 mins
InhalationUse fume hood; avoid aerosol formation

What key physical properties influence its reactivity in organic reactions?

Basic Research Question

PropertyValueImpact on ReactivityReference
Melting Point170–175°CSolubility in polar solvents
Density0.996 g/cm³Phase separation in biphasic systems
pKa (COOH)∼4.5–5.0 (estimated)Deprotonation in basic mediaImplied

How does the tert-butyl group influence crystal packing in derivatives?

Advanced Research Question
In X-ray crystallography studies (e.g., tosyloxymethyl derivatives), the bulky tert-butyl group:

  • Disrupts symmetry : Creates voids in the lattice, reducing crystal density.
  • Directs hydrogen bonding : Carboxylic acid groups form dimers, stabilized by van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-tert-Butylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-4-tert-Butylcyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.